Chemical Structure & Stereochemistry of 3-Amino-2-hydroxyhexanoic Acid
Chemical Structure & Stereochemistry of 3-Amino-2-hydroxyhexanoic Acid
The chemical structure and stereochemistry of 3-Amino-2-hydroxyhexanoic acid (AHHA) , a rare non-proteinogenic amino acid, are critical to the pharmacological potency of cyanobacterial peptides like microginins .
This guide details the structural analysis, stereochemical assignments, and synthetic pathways of AHHA, designed for researchers in medicinal chemistry and pharmacognosy.
Executive Summary
3-Amino-2-hydroxyhexanoic acid (AHHA) is a
Unlike standard
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 3-Amino-2-hydroxyhexanoic acid |
| Common Abbreviations | AHHA, Ahha (analogous to Ahda/Ahoa) |
| Molecular Formula | |
| Molecular Weight | 147.17 g/mol |
| Core Motif | |
| pKa Values (Predicted) | Carboxyl: ~3.5 |
| Solubility | High in polar solvents ( |
Structural Significance:
AHHA mimics the transition state of peptide bond hydrolysis. The vicinal hydroxyl and amino groups coordinate with the Zinc ion (
Stereochemistry: The Core Analysis
AHHA possesses two stereogenic centers at positions 2 and 3, resulting in four possible stereoisomers. The biological activity is strictly governed by the absolute configuration of these centers.
3.1 The Four Stereoisomers
-
(2S, 3R) – The Natural Bioactive Isomer (Found in Microginins)
-
(2R, 3S) – Enantiomer of the natural form.[1]
-
(2S, 3S) – Diastereomer.
-
(2R, 3R) – Diastereomer.
3.2 Nomenclature Resolution (Syn vs. Anti)
Confusion often arises in the literature regarding "syn/anti" and "erythro/threo" nomenclature for this scaffold.
-
Natural Configuration: The (2S, 3R) isomer is often described as having a threo relationship in Fischer projection terms, but in some synthetic contexts involving Felkin-Anh addition, the relative stereochemistry of the precursor might be termed "syn" or "anti" depending on the reference substituents.
-
NMR Evidence: The (2S, 3R) configuration typically exhibits a small vicinal coupling constant (
), indicating a specific gauche conformation in solution favored by intramolecular H-bonding.
3.3 Visualization of Stereochemical Relationships
The following diagram illustrates the relationship between the isomers and their biological relevance.
Figure 1: Stereochemical hierarchy of AHHA isomers. The (2S, 3R) isomer is the primary target for biological activity.
Synthetic Methodologies
Synthesizing AHHA requires precise control over both chiral centers.[1] Two primary strategies are employed: Chiral Pool Synthesis (from amino acids) and Asymmetric Epoxidation .
Protocol A: Chiral Pool Synthesis (From L-Norvaline)
This method utilizes the existing chirality of L-Norvaline (S-configuration) to establish the C3 center, followed by diastereoselective formation of the C2 hydroxyl group.
-
Starting Material: L-Norvaline (2S).
-
Protection: N-Boc protection and esterification.
-
Reduction: Conversion of the ester to the
-amino aldehyde using DIBAL-H or IBX oxidation of the alcohol. -
Grignard Addition: Addition of vinylmagnesium bromide.[2][3]
-
Stereocontrol: This step is critical. Chelation-controlled addition (Cram-chelate model) typically yields the syn-amino alcohol (relative to the amino group), which corresponds to the (2R, 3S) or (2S, 3R) manifold depending on the nucleophile trajectory.
-
-
Oxidative Cleavage: The vinyl group is oxidized (
or ) to the carboxylic acid. -
Deprotection: Acidic removal of the Boc group yields the final amino acid.
Protocol B: Asymmetric Epoxidation (Sharpless Route)
This route builds both centers simultaneously via an epoxide intermediate.
-
Starting Material: trans-2-Hexen-1-ol.
-
Sharpless Epoxidation: Use (+)-DET or (-)-DET to install the epoxide with high enantioselectivity.
-
Ring Opening: Regioselective opening of the epoxide at C3 using a nitrogen nucleophile (e.g.,
or Benzylamine) in the presence of a Lewis acid ( ). -
Oxidation: The C1 primary alcohol is oxidized to the carboxylic acid.
Figure 2: Synthetic pathway from L-Norvaline yielding the (2R,3S) isomer.[2][3][7] To access the natural (2S,3R) isomer, one would start with D-Norvaline or invert the Grignard stereochemistry.
Analytical Characterization
Verifying the structure and stereochemistry of AHHA requires specific NMR signatures.
Nuclear Magnetic Resonance (NMR) Profile
Data based on the hydrochloride salt in
-
NMR (500 MHz):
-
4.05 (d, 1H, H-2): The
-proton typically appears as a doublet. -
3.45 (m, 1H, H-3): The
-proton attached to the amino group. -
Coupling Constant (
):-
(2S, 3R) / Threo:
. Small coupling indicates a gauche relationship between H2 and H3. -
Erythro isomers: Typically show larger coupling (
) due to anti-periplanar conformation capability.
-
-
4.05 (d, 1H, H-2): The
-
NMR:
-
C-1 (COOH): ~172 ppm.
-
C-2 (CH-OH): ~70-72 ppm.
-
C-3 (CH-NH2): ~53-55 ppm.
-
Mass Spectrometry
-
Fragmentation: In ESI-MS/MS, AHHA derivatives often show a characteristic neutral loss of water (
, -18 Da) and cleavage of the C2-C3 bond.
Biological Relevance: The Microginin Connection
AHHA is the C6-chain analog of Ahda (3-amino-2-hydroxydecanoic acid, C10) and Ahoa (C8), the defining residues of the microginin class of cyanotoxins.
-
Mechanism of Action: The AHHA moiety mimics the transition state of peptide hydrolysis. The C2-hydroxyl and C3-amino groups chelate the Zinc atom in the active site of Aminopeptidase M, effectively "locking" the enzyme.
-
SAR Insights: The chain length (C6 vs C8 vs C10) modulates the hydrophobic interaction with the enzyme's S1' pocket. While C10 (Ahda) is most common, C6 (AHHA) analogs are used to probe the depth and steric constraints of the hydrophobic pocket.
References
-
Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Microginins 680, 646, and 612—new chlorinated Ahoa-containing peptides . Journal of Natural Products. Available at: [Link]
-
A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids . RSC Advances. Available at: [Link]
-
PubChem Compound Summary for CID 15284024: (2S,3R)-3-Amino-2-hydroxyhexanoic acid . National Center for Biotechnology Information. Available at: [Link]
-
Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids . Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][8]
Sources
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